
N-Pent-4-enoyl-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Pent-4-enoyl-L-alanine is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a pent-4-enoyl group attached to the nitrogen atom of L-alanine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Pent-4-enoyl-L-alanine typically involves the acylation of L-alanine with pent-4-enoic acid. The reaction is carried out under mild conditions using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds as follows:
- Dissolve L-alanine in a suitable solvent like dichloromethane.
- Add pent-4-enoic acid and DCC to the solution.
- Introduce DMAP as a catalyst.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product using column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow chemistry techniques. This method allows for the efficient and scalable synthesis of the compound by optimizing reaction parameters such as temperature, pressure, and flow rates.
Chemical Reactions Analysis
Types of Reactions: N-Pent-4-enoyl-L-alanine undergoes various chemical reactions, including:
Oxidation: The double bond in the pent-4-enoyl group can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form the corresponding saturated compound.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Saturated N-pentanoyl-L-alanine.
Substitution: N-substituted derivatives of L-alanine.
Scientific Research Applications
N-Pent-4-enoyl-L-alanine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Pent-4-enoyl-L-alanine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in fatty acid oxidation by forming a CoA-derivative, which competes with natural substrates . This inhibition can lead to altered metabolic processes and has potential therapeutic implications.
Comparison with Similar Compounds
Pent-4-enoic acid: Shares the pent-4-enoyl group but lacks the amino acid moiety.
N-pentanoyl-L-alanine: Similar structure but with a saturated acyl group.
Hypoglycin: An amino acid derivative with a similar mechanism of enzyme inhibition.
Uniqueness: N-Pent-4-enoyl-L-alanine is unique due to its combination of the pent-4-enoyl group and L-alanine, which imparts specific chemical reactivity and biological activity. Its ability to act as a versatile building block in organic synthesis and its potential therapeutic applications distinguish it from other similar compounds.
Properties
CAS No. |
649719-84-6 |
|---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
(2S)-2-(pent-4-enoylamino)propanoic acid |
InChI |
InChI=1S/C8H13NO3/c1-3-4-5-7(10)9-6(2)8(11)12/h3,6H,1,4-5H2,2H3,(H,9,10)(H,11,12)/t6-/m0/s1 |
InChI Key |
MPRFKWCPYHWQIS-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)CCC=C |
Canonical SMILES |
CC(C(=O)O)NC(=O)CCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


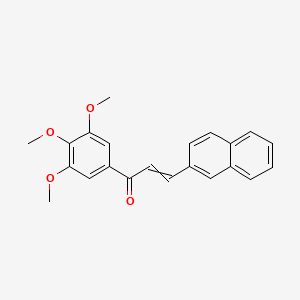
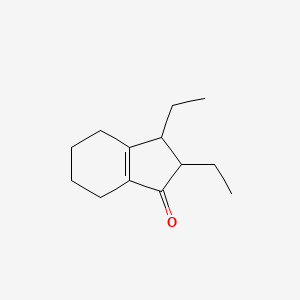
![4-(4-Ethyl-2-{2-[(oxan-2-yl)oxy]ethoxy}phenyl)piperidine](/img/structure/B12605286.png)
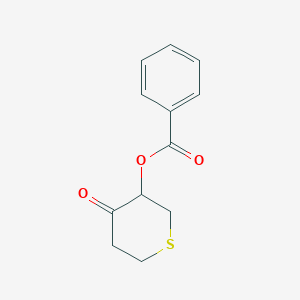
![11-[2,5-Dibromo-4-(dodecyloxy)phenoxy]undecan-1-OL](/img/structure/B12605298.png)


![8-[4-(4-Pentylbenzoyl)phenyl]octanoic acid](/img/structure/B12605334.png)
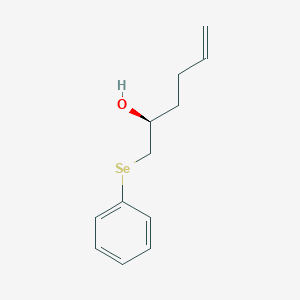
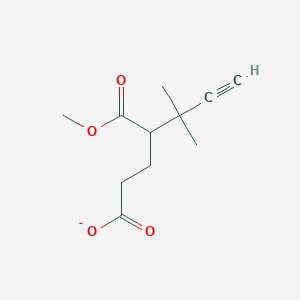
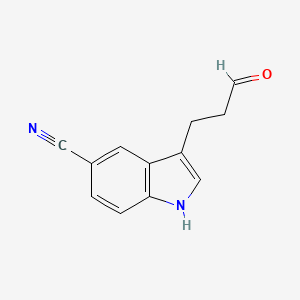
![N-[(2E)-2-{[2,6-Di(propan-2-yl)phenyl]imino}ethyl]-2,6-di(propan-2-yl)aniline](/img/structure/B12605350.png)
![5-Methyl-N-[2-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12605351.png)
![4-[[Bis[(4-aminophenyl)methyl]amino]methyl]aniline;hydrochloride](/img/structure/B12605352.png)
